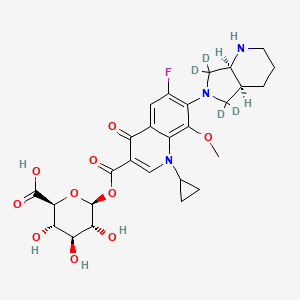
(Rac)-cis-Moxifloxacin acyl-beta-D-glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-cis-Moxifloxacin acyl- is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the presence of an acyl group attached to the moxifloxacin molecule. Moxifloxacin itself is known for its broad-spectrum antibacterial activity, and the acyl derivative is studied for its potential enhanced properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-cis-Moxifloxacin acyl- typically involves the acylation of moxifloxacin. The process begins with the preparation of moxifloxacin, followed by the introduction of an acyl group. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (Rac)-cis-Moxifloxacin acyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-cis-Moxifloxacin acyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acyl group or other functional groups in the molecule.
Substitution: The acyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacylated forms.
Wissenschaftliche Forschungsanwendungen
(Rac)-cis-Moxifloxacin acyl- has several scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of fluoroquinolone derivatives.
Biology: The compound is investigated for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: Research focuses on its efficacy and safety as an antibacterial agent, particularly against resistant strains.
Industry: It is explored for use in the development of new antibacterial formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of (Rac)-cis-Moxifloxacin acyl- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The acyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, potentially improving its antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Moxifloxacin: The parent compound, known for its broad-spectrum activity.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone with a different spectrum of activity.
Uniqueness
(Rac)-cis-Moxifloxacin acyl- is unique due to the presence of the acyl group, which may confer enhanced properties such as increased potency, better pharmacokinetics, or reduced resistance development compared to its parent compound and other fluoroquinolones.
Eigenschaften
Molekularformel |
C27H32FN3O10 |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1/i8D2,10D2 |
InChI-Schlüssel |
CAEIKPOEUGEJIR-ZJLQUTHBSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6CC6)F)([2H])[2H])[2H] |
Kanonische SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
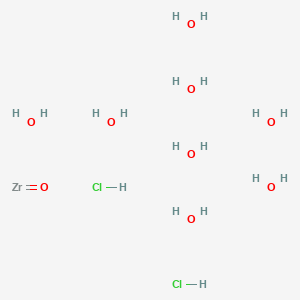
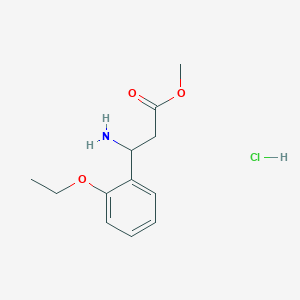

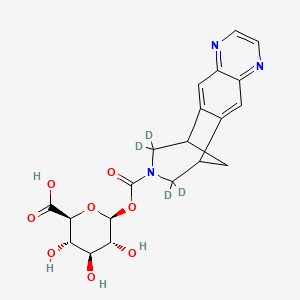

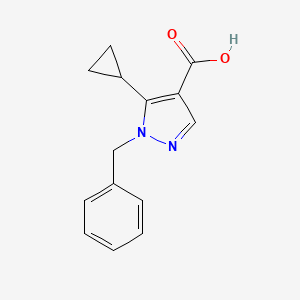
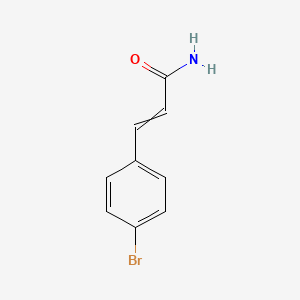
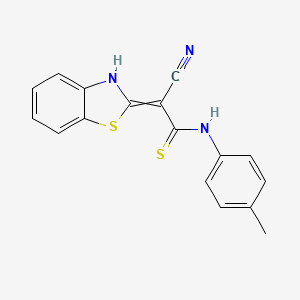
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)


